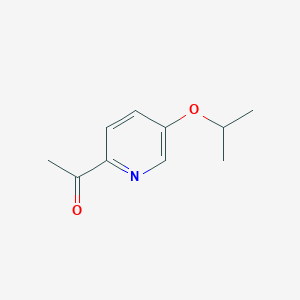
2-Formyl-6-(naphthalen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(naphthalen-2-yl)phenol, 95% (2F6NP) is an organic compound belonging to the class of phenols. It is a colorless liquid with a strong odor and is soluble in water and other organic solvents. 2F6NP is used as a reagent for a variety of laboratory experiments and is a key component in the synthesis of various compounds. It is also used as a catalyst in certain polymerization reactions.
Mecanismo De Acción
2-Formyl-6-(naphthalen-2-yl)phenol, 95% acts as an acid catalyst in the synthesis of various compounds. It catalyzes the reaction of 2-formylphenol and 2-naphthol, resulting in the formation of 2-Formyl-6-(naphthalen-2-yl)phenol, 95%. The reaction is carried out at a temperature of 120-130°C for 4-6 hours.
Biochemical and Physiological Effects
2-Formyl-6-(naphthalen-2-yl)phenol, 95% has been found to be non-toxic and non-irritating when used in laboratory experiments. It has been found to have no adverse effects on the body when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-(naphthalen-2-yl)phenol, 95% is an effective reagent for a variety of laboratory experiments. It is readily available, relatively inexpensive, and easy to use. It is also non-toxic and non-irritating, making it safe for use in laboratory experiments. However, it has a limited shelf life and must be stored in a cool, dry place.
Direcciones Futuras
1. Development of new methods for the synthesis of 2-Formyl-6-(naphthalen-2-yl)phenol, 95%.
2. Investigation of the use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% as a catalyst in the synthesis of other compounds.
3. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new drugs.
4. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new polymers.
5. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new dyes and fragrances.
6. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new nanomaterials.
7. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% as a reagent in other organic reactions.
8. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new catalysts.
9. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new fuel sources.
10. Investigation of the potential use of 2-Formyl-6-(naphthalen-2-yl)phenol, 95% in the development of new materials for energy storage.
Métodos De Síntesis
2-Formyl-6-(naphthalen-2-yl)phenol, 95% is synthesized by the reaction of 2-formylphenol and 2-naphthol in the presence of a base and an acid catalyst. The reaction is carried out at a temperature of 120-130°C for 4-6 hours. The product is purified by distillation to obtain the desired purity.
Aplicaciones Científicas De Investigación
2-Formyl-6-(naphthalen-2-yl)phenol, 95% is used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a reagent in various organic reactions, such as the synthesis of polymers, the preparation of nitro compounds, and the preparation of amides. It is also used as a catalyst in the synthesis of polymers and in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
2-hydroxy-3-naphthalen-2-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-11-15-6-3-7-16(17(15)19)14-9-8-12-4-1-2-5-13(12)10-14/h1-11,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRMMLARRIKWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626368 |
Source


|
| Record name | 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-12-0 |
Source


|
| Record name | 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)




![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)







